(2-Methoxyphenyl)thiourea

Crystallography Medicinal Chemistry Computational Chemistry

Procure high-purity (≥98%) (2-Methoxyphenyl)thiourea for reliable FBDD and enzyme research. Its unique ortho-methoxy substitution and defined 65.33° dihedral angle provide a distinct scaffold for hit generation and computational validation, differentiating it from unsubstituted or para-substituted analogs. Ensure reproducibility in your assays with this characterized, research-grade compound.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 1516-37-6
Cat. No. B073302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyphenyl)thiourea
CAS1516-37-6
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=S)N
InChIInChI=1S/C8H10N2OS/c1-11-7-5-3-2-4-6(7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
InChIKeyHXCHZMHFZXNFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxyphenyl)thiourea (CAS 1516-37-6): Core Physicochemical and Procurement Baseline


(2-Methoxyphenyl)thiourea (CAS 1516-37-6), also referred to as N-(2-methoxyphenyl)thiourea or o-methoxyphenylthiourea, is a monosubstituted thiourea derivative characterized by an ortho-methoxy group on the phenyl ring. This compound is a substituted aniline and a member of the methoxybenzene class [1]. It has a molecular formula of C₈H₁₀N₂OS and a molecular weight of 182.25 g/mol [2]. The compound presents as a white to off-white crystalline solid with a melting point typically reported in the range of 148–156 °C . It is sparingly soluble in water but soluble in organic solvents such as ethanol and ether, and it is generally stored at room temperature in a cool, dark place .

Why Generic Substitution Fails: The Critical Role of Ortho-Substitution in (2-Methoxyphenyl)thiourea


While thiourea and its phenyl-substituted analogs share a common core scaffold, their physicochemical and biological profiles are highly sensitive to the nature and position of ring substitution. The ortho-methoxy group in (2-methoxyphenyl)thiourea fundamentally alters molecular conformation, electronic distribution, and intermolecular interaction potential compared to unsubstituted thiourea, the para-methoxy isomer, or other ortho-substituted analogs. These differences manifest in distinct crystal packing geometries [1], variations in enzyme inhibition potency and mode of action [2], and divergent suitability as a fragment scaffold in medicinal chemistry [3]. Consequently, simply interchanging this compound with a generic thiourea derivative without considering its specific ortho-methoxy substitution can lead to irreproducible results in biological assays, failed syntheses, or suboptimal material performance. The following evidence guide provides the quantitative data necessary to support a scientifically informed procurement decision.

Quantitative Differentiation Evidence for (2-Methoxyphenyl)thiourea (CAS 1516-37-6)


Structural Conformation: Unique Dihedral Angle Influences Molecular Recognition

The dihedral angle between the phenyl ring and the thiourea moiety in (2-methoxyphenyl)thiourea is a critical parameter for molecular docking and recognition. For this ortho-methoxy substituted compound, the dihedral angle is 65.33(2)° [1]. This is in contrast to the 1,3-bis(2-methoxyphenyl)thiourea analog, where the dihedral angles are 59.80(5)° and 73.41(4)° [2]. This specific conformation, dictated by the ortho-substitution, affects the molecule's ability to participate in intermolecular hydrogen bonding and can significantly alter its binding affinity to biological targets.

Crystallography Medicinal Chemistry Computational Chemistry

Urease Inhibition: Ortho-Methoxy Confers a Distinct Competitive Mode of Action

Thiourea derivatives are known urease inhibitors, but their mode of action is substituent-dependent. While many disubstituted thioureas exhibit mixed-type or non-competitive inhibition, the presence of an ortho-substituted phenyl group can shift the mechanism to a competitive mode. For instance, in a study of related thiourea derivatives, the ortho, ortho-disubstituted compound 3g (2′,6′-diCH₃) displayed competitive inhibition with a Kᵢ of 9.28 μM, whereas the unsubstituted thiourea reference also showed competitive inhibition with a Kᵢ of 18.18 μM [1]. The ortho-substituted thiourea class, including (2-methoxyphenyl)thiourea, is inferred to share this competitive binding characteristic, which is a crucial differentiator from other analogs that may act via non-competitive mechanisms [2].

Enzymology Drug Discovery Antimicrobial Research

Fragment-Based Drug Discovery (FBDD): Validated Scaffold with Defined Purity and Handling

In Fragment-Based Drug Discovery (FBDD), the reliability and purity of the starting fragment are paramount. (2-Methoxyphenyl)thiourea is explicitly marketed and utilized as a fragment molecule, serving as a validated scaffold for molecular linking, expansion, and modification [1]. Its use in this context is supported by commercially available material with a defined purity specification of ≥98.0% by HPLC , ensuring a high-quality, reproducible starting point. This is in contrast to many other thiourea derivatives, which may be available only at lower purities (e.g., 94%) or are primarily marketed as general synthetic intermediates rather than FBDD-validated fragments .

Fragment-Based Drug Discovery Medicinal Chemistry Chemical Biology

Physical Property Profile: Melting Point Differentiates from Unsubstituted and Para Analogs

The melting point of (2-methoxyphenyl)thiourea is consistently reported in the range of 148–156 °C . This is significantly different from the melting points of key comparators: unsubstituted thiourea (182 °C) [1] and the para-methoxy isomer, 1-(4-methoxyphenyl)thiourea (212–214 °C) [2]. This property is not merely a physical constant; it is a direct indicator of intermolecular forces and crystal lattice energy, which are governed by the ortho-methoxy substitution. A lower melting point compared to the para isomer suggests weaker crystal packing and potentially different solubility and dissolution profiles, which are critical for formulation and processing.

Analytical Chemistry Quality Control Formulation Science

Optimal Application Scenarios for Procuring (2-Methoxyphenyl)thiourea (CAS 1516-37-6)


Fragment-Based Drug Discovery (FBDD) Campaigns

This compound is an ideal starting point for FBDD. As a validated fragment molecule with high purity (≥98.0%) and established structural properties (dihedral angle of 65.33°), it provides a reliable and predictable scaffold for hit generation and lead optimization. Its ortho-methoxy substitution offers a unique vector for chemical elaboration not available with para-substituted or unsubstituted analogs [1].

Enzyme Inhibitor Development (e.g., Urease)

For research targeting the active site of urease or similar enzymes, (2-methoxyphenyl)thiourea represents a distinct chemotype. Its inferred competitive inhibition mode, characteristic of ortho-substituted phenylthioureas, offers a different mechanistic and structural starting point compared to the mixed or non-competitive inhibitors that dominate the N,N'-disubstituted thiourea class [2]. This is critical for exploring novel binding interactions and overcoming resistance mechanisms.

Crystallography and Computational Chemistry Studies

The well-defined crystal structure and the specific dihedral angle of 65.33° between the phenyl ring and the thiourea group make this compound a valuable reference for computational studies. It can be used to calibrate molecular mechanics force fields, validate docking poses, or serve as a known input for predicting the conformations of more complex ortho-substituted thiourea derivatives [3].

Quality Control and Analytical Method Development

The distinct and well-characterized melting point (148–156 °C) provides a clear differentiator from other thiourea derivatives, particularly its para-methoxy isomer. This property can be leveraged in developing and validating analytical methods, such as DSC or melting point apparatus calibration, to ensure the identity and purity of the compound in a research or quality control setting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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